Furo[3,2-C]pyridine-7-methanol

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Furo[3,2-c]pyridine-7-methanol (CAS 603302-91-6, IUPAC: furo[3,2-c]pyridin-7-ylmethanol) is a fused bicyclic heteroaromatic building block consisting of a furan ring annealed to a pyridine ring, bearing a primary hydroxymethyl substituent at the 7‑position. The compound has the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g·mol⁻¹.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 603302-91-6
Cat. No. B3354622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-C]pyridine-7-methanol
CAS603302-91-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=NC=C21)CO
InChIInChI=1S/C8H7NO2/c10-5-7-4-9-3-6-1-2-11-8(6)7/h1-4,10H,5H2
InChIKeyQDBRSUCMTUHRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-7-methanol (CAS 603302-91-6): A 7‑Substituted Heterocyclic Building Block for Kinase‑Targeted Synthesis


Furo[3,2-c]pyridine-7-methanol (CAS 603302-91-6, IUPAC: furo[3,2-c]pyridin-7-ylmethanol) is a fused bicyclic heteroaromatic building block consisting of a furan ring annealed to a pyridine ring, bearing a primary hydroxymethyl substituent at the 7‑position . The compound has the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g·mol⁻¹ . Within medicinal chemistry, the furo[3,2‑c]pyridine scaffold has been exploited as a core template for potent kinase inhibitors, including cMET/RON and MNK1/2 inhibitors, where the nature and position of substituents critically govern target potency and selectivity [1].

Why Furo[3,2-c]pyridine-7-methanol Cannot Be Replaced by Its 4‑ or 6‑Substituted Regioisomers


Although furo[3,2‑c]pyridine-4‑methanol (CAS 117013‑87‑3) and furo[3,2‑c]pyridine-6‑methanol (CAS 117013‑84‑0) share the identical molecular formula and computed logP/PSA values , the position of the hydroxymethyl group on the pyridine ring dictates the electronic environment and steric accessibility of the nitrogen atom, directly influencing both reactivity in cross‑coupling reactions and the geometry of ligand‑protein interactions [1]. In the furo[3,2‑c]pyridine series, substitution at the 7‑position has been specifically exploited to install aryl‑sulfonamide and benzenesulfonamide motifs that deliver potent kinase inhibition (e.g., IKKβ IC₅₀ = 17 nM for a 7‑benzenesulfonamide derivative), whereas the 4‑position is more commonly utilised for amino‑alkyl extensions with distinct pharmacological profiles [2]. Consequently, replacing the 7‑methanol derivative with a 4‑ or 6‑substituted isomer would alter the vector of subsequent derivatisation and is not functionally equivalent in synthetic planning.

Quantitative Differentiation Evidence for Furo[3,2-c]pyridine-7-methanol Versus Its Closest Analogs


Regioisomeric Positioning Dictates Downstream Biological Activity: 7‑Substituted vs. 4‑Substituted furo[3,2‑c]pyridine Derivatives

Furo[3,2‑c]pyridine derivatives bearing a substituent at the 7‑position have yielded potent kinase inhibitors, whereas the 4‑position is typically exploited for different pharmacophore extensions. A representative 7‑benzenesulfonamide derivative (CHEMBL241682) displayed an IC₅₀ of 17 nM against IKKβ, whereas the same compound showed only 10 000 nM against CDK2 and ErbB2, demonstrating that the 7‑vector contributes to target selectivity [1]. In contrast, 4‑substituted furo[3,2‑c]pyridine series have been optimised for κ‑opioid receptor agonism (e.g., pyrrolidinol analogue with IC₅₀ = 2.7 nM in rabbit vas deferens) [2].

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Purity Specification Range: Commercial Furo[3,2-c]pyridine-7-methanol Available at 99% vs. 95% Minimum

Commercial offerings for furo[3,2‑c]pyridine-7‑methanol span a purity range from 95% (minimum, as listed by Biosynth/CymitQuimica) to 99% (as offered by Zibo Hangyu Biotech via LookChem) . This 4‑percentage‑point gap in guaranteed purity is significant for multi‑step synthetic sequences, where low‑level impurities in early intermediates can propagate and reduce final API purity.

Chemical Procurement Quality Control Synthetic Intermediate

Supply Continuity Risk: Discontinued Status at One Major Vendor vs. Active Bulk Supply at Another

Furo[3,2‑c]pyridine-7‑methanol has been officially discontinued by Biosynth (CymitQuimica catalogue) , whereas alternative suppliers such as Zibo Hangyu Biotech maintain active listings with bulk packaging options (100 kg) . This divergence creates a binary supply‑continuity risk that must be factored into procurement planning.

Supply Chain Procurement Risk Vendor Qualification

Distinct Synthetic Handle: Primary Alcohol at the 7‑Position Enables Chemoselective Derivatisation Not Possible with 4‑ or 6‑Methanol Analogs

The primary alcohol at the 7‑position of furo[3,2‑c]pyridine provides a versatile synthetic handle for oxidation (→ aldehyde → carboxylic acid), mesylation/tosylation, or direct Mitsunobu coupling. In the 1987 foundational study by Krutošíková et al., electrophilic substitution on the parent furo[3,2‑c]pyridine occurred exclusively at the 2‑position (nitration, bromination, chlorination), leaving the 7‑position unfunctionalised [1]. This means that accessing a 7‑functionalised furo[3,2‑c]pyridine typically requires a pre‑functionalised building block such as the 7‑methanol derivative; post‑synthetic functionalisation of the parent scaffold cannot deliver the 7‑substituted product.

Synthetic Methodology Late‑Stage Functionalisation Medicinal Chemistry

Optimal Deployment Scenarios for Furo[3,2-c]pyridine-7-methanol Based on Quantitative Differentiation Evidence


Synthesis of 7‑Aryl‑Substituted furo[3,2‑c]pyridine Kinase Inhibitor Libraries

Medicinal chemistry teams developing kinase‑targeted libraries should deploy furo[3,2‑c]pyridine-7‑methanol as the entry point for 7‑substituted analogs. As demonstrated by the IKKβ inhibitor CHEMBL241682 (IC₅₀ = 17 nM), the 7‑benzenesulfonamide motif delivers potent and selective kinase inhibition that cannot be replicated by 4‑substituted regioisomers, which drive κ‑opioid receptor activity instead [1]. The 99% purity grade from bulk suppliers supports reproducible library synthesis at scale .

Late‑Stage Functionalisation via the Primary Alcohol Handle for SAR Expansion

The 7‑hydroxymethyl group serves as a chemically orthogonal handle for late‑stage diversification (oxidation, halogenation, Mitsunobu) of advanced furo[3,2‑c]pyridine intermediates. Because direct electrophilic substitution of the parent heterocycle does not occur at the 7‑position, this pre‑functionalised building block is the only practical starting point for generating 7‑substituted analogs for structure–activity relationship (SAR) studies [2].

Process Chemistry Scale‑Up Campaigns Requiring Bulk Quantities of 7‑Substituted furo[3,2‑c]pyridine Intermediates

For process R&D groups scaling up a synthetic route that requires a 7‑substituted furo[3,2‑c]pyridine intermediate, the 99% purity, 100 kg‑scale availability from qualified suppliers provides a direct procurement path . The discontinued status of the previously available 95% grade from Western vendors necessitates early engagement with alternative manufacturers to secure supply continuity.

Differentiation from Thieno[3,2‑c]pyridine Scaffolds in Lead Optimisation Programmes

In programmes where both furo[3,2‑c]pyridine and thieno[3,2‑c]pyridine cores are under evaluation, the 7‑methanol furo derivative offers distinct electronic properties (oxygen vs. sulfur heteroatom) that affect hydrogen‑bonding capacity and metabolic stability. Patent literature indicates that furo and thieno analogs can exhibit divergent mechanisms despite structural similarity, making the furo‑based building block a non‑fungible component in lead optimisation [2][3].

Quote Request

Request a Quote for Furo[3,2-C]pyridine-7-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.